Poloxin
Overview
Description
Poloxin is a non-ATP competitive inhibitor of Polo-like Kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in cell division. This compound specifically targets the polo-box domain of PLK1, making it a valuable tool in cancer research due to its ability to induce mitotic arrest and apoptosis in cancer cells .
Scientific Research Applications
Poloxin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool to study the inhibition of PLK1 and its effects on cell division.
Biology: It is employed in research to understand the role of PLK1 in cellular processes and its potential as a target for cancer therapy.
Mechanism of Action
Target of Action
This compound is a non-ATP competitive inhibitor that primarily targets Polo-like Kinase 1 (PLK1) . PLK1 is a serine-threonine protein kinase that plays a crucial role in cell proliferation and is considered an attractive anticancer drug target .
Mode of Action
This compound inhibits PLK1 by targeting its Polo-Box Domain (PBD) . The PBD is a protein-protein interaction domain that is essential for PLK1’s functions and the viability of tumor cells . Interaction with crucial amino acids within the PBD is suggested as the main mechanism of action of this compound . This interaction leads to the inhibition of PLK1 kinase activity .
Biochemical Pathways
This compound affects the biochemical pathways associated with cell division. PLK1 overexpression has been shown to occur in a wide range of tumors, prompting research and development of PLK1 inhibitors as a means of cancer treatment . PLK1 inhibition has been shown to cause mitotic block and apoptosis of cells with higher mitotic index and therefore higher PLK1 expression .
Result of Action
This compound induces centrosome fragmentation and abnormal spindle and chromosome misalignment, which activate the spindle assembly checkpoint and prolong mitosis . It also strongly inhibits the proliferation of a panel of cancer cells by inducing mitotic arrest, followed by a surge of apoptosis .
Action Environment
It is known that the hydrophobic tag attached to the protein-bound small molecule is displayed on the surface of the protein, and is mistaken for a partially unfolded protein by the cell’s protein repair machinery . After a failed refolding attempt by chaperones, the protein is targeted for proteasomal degradation .
Safety and Hazards
Future Directions
Research is ongoing to improve the efficacy of Poloxin and similar compounds . Future strategies may involve the development of more efficacious anti-Plk1 therapeutics .
Relevant Papers Several papers have been published on this compound, discussing its properties, mechanism of action, and potential applications . These papers provide valuable insights into the ongoing research and development of this compound as a potential therapeutic agent.
Biochemical Analysis
Biochemical Properties
Poloxin interacts with the polo-box domain of Polo-like Kinase 1 (PLK1), inhibiting its function . The IC50 value, which is a measure of the effectiveness of this compound in inhibiting biological or biochemical function, is approximately 4.8 μM . This interaction with PLK1 is non-ATP competitive, meaning it does not compete with ATP for binding to the kinase .
Cellular Effects
This compound has been shown to induce defects in centrosome integrity, spindle formation, and chromosome alignment in mitosis . It activates the mitotic checkpoint, induces apoptosis, and inhibits proliferation of certain cells, such as MDA-MB-231 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the polo-box domain of Polo-like Kinase 1 (PLK1), thereby inhibiting its function . This results in a disruption of PLK1’s role in cell-cycle progression, leading to defects in centrosome integrity, spindle formation, and chromosome alignment .
Temporal Effects in Laboratory Settings
It has been suggested that this compound may induce long-term effects on cellular function, such as inducing apoptosis and inhibiting cell proliferation .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been extensively studied, it has been shown that this compound (at a dosage of 40 mg/kg) decreases the proliferation of MDA-MB-231 cells and suppresses the growth of tumor in nude mice bearing established xenografts of MDA-MB-231 .
Metabolic Pathways
Given its role as an inhibitor of Polo-like Kinase 1 (PLK1), it is likely that this compound interacts with enzymes and cofactors involved in cell-cycle regulation .
Transport and Distribution
Given its role as an inhibitor of Polo-like Kinase 1 (PLK1), it is likely that this compound interacts with transporters or binding proteins that are involved in cell-cycle regulation .
Subcellular Localization
Given its role as an inhibitor of Polo-like Kinase 1 (PLK1), it is likely that this compound is localized to areas of the cell where PLK1 is active, such as the centrosomes and spindle poles during mitosis .
Preparation Methods
Poloxin can be synthesized through various chemical routes. One common method involves the preparation of a mother liquor by dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a concentration of 40 mg/mL . Industrial production methods for this compound are not widely documented, but it is typically available for research purposes in various concentrations and forms .
Chemical Reactions Analysis
Poloxin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.
Reduction: Reduction reactions involving this compound are less common.
Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.
Common reagents and conditions used in these reactions include various solvents like DMSO and specific catalysts that facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Poloxin is unique among PLK1 inhibitors due to its non-ATP competitive mechanism of action. Similar compounds include:
Thymoquinone: Another PLK1 polo-box domain inhibitor with similar effects on cancer cells.
Purpurogallin: A selective small drug-like inhibitor of the PLK1 polo-box domain.
BI 2536: A dihydropteridinone derivative that inhibits PLK1 with high potency.
This compound stands out due to its specific targeting of the polo-box domain, which provides a higher degree of selectivity compared to other inhibitors that target the ATP binding site .
Properties
IUPAC Name |
[(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)amino] 2-methylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-11(2)15-10-16(13(4)9-17(15)20)19-22-18(21)14-8-6-5-7-12(14)3/h5-11H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOJHDQJJPIVEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)ON=C2C=C(C(=O)C=C2C)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321688-88-4 | |
Record name | 321688-88-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.